molecular formula C10H16BNO4S B2838898 5-(BOC-Aminomethyl)thiophene-3-boronic acid CAS No. 2246751-62-0

5-(BOC-Aminomethyl)thiophene-3-boronic acid

Cat. No.: B2838898
CAS No.: 2246751-62-0
M. Wt: 257.11
InChI Key: IGJFBQDBUNTHII-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(BOC-Aminomethyl)thiophene-3-boronic acid (CAS: 1072951-39-3) is a thiophene-based boronic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected aminomethyl group at the 5-position and a boronic acid moiety at the 3-position of the thiophene ring. The BOC group serves as a protective group for the primary amine, enabling controlled deprotection under acidic conditions for downstream functionalization .

Properties

IUPAC Name

[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-5-8-4-7(6-17-8)11(14)15/h4,6,14-15H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJFBQDBUNTHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)CNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BOC-Aminomethyl)thiophene-3-boronic acid typically involves the reaction of a BOC-protected aminomethyl thiophene with a boronic ester. The process generally includes the following steps :

    Starting Material Preparation: The synthesis begins with the preparation of BOC-protected aminomethyl thiophene.

    Boronic Ester Formation: The BOC-protected aminomethyl thiophene is then reacted with a boronic ester, such as triisopropyl borate, under controlled conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(BOC-Aminomethyl)thiophene-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions
The boronic acid functionality allows 5-(BOC-Aminomethyl)thiophene-3-boronic acid to engage in Suzuki-Miyaura coupling reactions, which are pivotal for synthesizing biaryl compounds. This reaction typically involves the coupling of aryl boronic acids with aryl halides using palladium catalysts, facilitating the formation of complex organic molecules . The BOC protecting group ensures that the amine remains unreactive until deprotected, providing a strategic advantage in multi-step synthetic pathways.

2. Building Block for Drug Development
In medicinal chemistry, this compound can serve as a building block for drug candidates. The thiophene ring and aminomethyl group are bioisosteres, allowing them to mimic biologically relevant functional groups. This property may enhance the potency and selectivity of drug candidates, making this compound a valuable component in pharmaceutical research.

Applications in Material Science

The unique electronic properties of thiophene derivatives make them suitable for applications in material science. The electron-rich nature of the thiophene ring combined with the boronic acid group suggests potential uses in:

  • Organic Electronics : This compound can be incorporated into the design of organic semiconductors and photovoltaic devices due to its ability to form conductive pathways.
  • Sensors : The reactivity of boronic acids with diols allows for the development of sensors that can detect sugars or other biomolecules through changes in conductivity or optical properties.

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

Case Study 1: Synthesis of Biaryl Compounds

A research study demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki coupling. The study reported high yields and selectivity, showcasing its effectiveness as a boron source in complex organic synthesis .

Case Study 2: Medicinal Chemistry Applications

In medicinal chemistry research, derivatives of this compound were evaluated for their biological activity against specific targets. The results indicated enhanced interaction with biological receptors compared to non-protected analogs, suggesting improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 5-(BOC-Aminomethyl)thiophene-3-boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.

Comparison with Similar Compounds

Comparison with Similar Thiophene Boronic Acid Derivatives

Structural and Functional Differences

5-(Methoxycarbonyl)thiophene-3-boronic Acid (CAS: 957062-52-1)
  • Structure: Contains a methoxycarbonyl (-COOMe) group at the 5-position instead of the BOC-aminomethyl group.
  • Applications : Primarily used in polymer synthesis for conductive materials (e.g., polythiophene-based biosensors) .
5-(Ethoxycarbonyl)thiophene-3-boronic Acid (CAS: 957121-19-6)
  • Structure : Ethoxycarbonyl (-COOEt) substituent at the 5-position.
  • Comparison : Similar to the methoxycarbonyl analog but with enhanced hydrophobicity due to the longer alkyl chain. This may affect solubility in polar solvents .
Thiophene-3-boronic Acid Pinacol Ester (CAS: 214360-70-0)
  • Structure : Boronic acid protected as a pinacol ester.
  • Stability : The pinacol ester enhances stability against protodeborylation, making it preferable for storage and handling. However, it requires deprotection (e.g., acidic hydrolysis) before use in coupling reactions .
5-Formylthiophene-2-boronic Acid (CAS: 4347-33-5)
  • Structure : Formyl (-CHO) group at the 5-position and boronic acid at the 2-position.
  • Reactivity : The aldehyde group enables further derivatization (e.g., condensation reactions), while the 2-position boronic acid may exhibit different regioselectivity in cross-couplings compared to 3-substituted analogs .

Electronic and Steric Effects

  • BOC-Aminomethyl Group: The BOC group is bulky and electron-donating, which increases steric hindrance and electron density at the thiophene ring. This can influence both the rate and selectivity of Suzuki-Miyaura couplings .
  • Unprotected Boronic Acids : Free boronic acids (e.g., thiophene-3-boronic acid) are more reactive but prone to protodeborylation, limiting their shelf life .

Commercial Availability and Cost

Compound Purity Price (USD) Supplier
5-(BOC-Aminomethyl)thiophene-3-boronic acid 95% $349/1g CymitQuimica
Thiophene-3-boronic acid pinacol ester >97% $5,900/1g Kanto Reagents
5-(Methoxycarbonyl)thiophene-3-boronic acid 95% $157/250mg Shanghai Tongwei

Research Findings and Case Studies

  • Enzyme Inhibitor Synthesis: this compound was used to synthesize LTA4H inhibitors via Stille coupling. The BOC group facilitated controlled deprotection to expose the amine for hydrogen bonding with Gln134 in the enzyme active site .
  • Biosensor Development: Polythiophene-3-boronic acid derivatives demonstrated high conductivity and selectivity in glucose sensors. The BOC-aminomethyl variant could enhance molecular recognition via amine-glucose interactions .

Biological Activity

5-(BOC-Aminomethyl)thiophene-3-boronic acid is a compound that combines a thiophene ring with a boronic acid functionality and a tert-butyloxycarbonyl (BOC) protected amine. This unique structure positions it as a promising candidate in medicinal chemistry, particularly in drug discovery and development. The biological activity of similar compounds has been explored extensively, suggesting potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}BNO2_2S, with a molecular weight of approximately 257.11 g/mol. The presence of the boronic acid group enables participation in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The BOC group serves to protect the amine until it is needed for further reactions, enhancing the compound's versatility in synthetic applications.

The biological activity of boronic acids often stems from their ability to interact with various biological targets, including enzymes and receptors. Specifically, the boronic acid moiety can form reversible covalent bonds with diols found in biomolecules, influencing their activity. The aminomethyl group may enhance binding affinity to target proteins, potentially leading to increased potency and selectivity.

Case Studies

  • Antiviral Screening : A study investigating thiophene derivatives found that specific modifications were necessary to retain antiviral activity against pEBOV. The presence of particular substituents influenced the selectivity index (SI), highlighting the importance of structural optimization in drug design .
  • Lysyl Oxidase Inhibitors : A medicinal chemistry campaign focused on developing LOX inhibitors revealed that certain thiophene derivatives exhibited submicromolar IC50_{50} values. This underscores the potential of thiophene-based compounds in targeting critical enzymes involved in disease pathology .

Comparative Analysis

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
5-(Methoxycarbonyl)thiophen-3-ylboronic acidContains a methoxycarbonyl groupDifferent solubility and reactivity profiles
5-(Aminomethyl)thiophen-3-boronic acidLacks the Boc protectionMore reactive due to unprotected amine
2-(Aminomethyl)thiophen-3-boronic acidSubstituted at the 2-positionDifferent regioselectivity influences reactivity

Q & A

Q. What are the recommended synthetic routes for preparing 5-(BOC-Aminomethyl)thiophene-3-boronic acid, and how can the BOC-protecting group influence reaction yields?

Methodological Answer: The synthesis typically involves a multi-step approach:

Aminomethylation of Thiophene: Introduce the aminomethyl group at the 5-position of thiophene via reductive amination or nucleophilic substitution.

BOC Protection: React the amine with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions (e.g., DMAP, TEA) to form the BOC-protected intermediate .

Boronation: Use directed ortho-metalation (DoM) or Miyaura borylation to install the boronic acid group at the 3-position.

Key Considerations:

  • The BOC group enhances solubility in organic solvents, facilitating purification via column chromatography. However, it may sterically hinder boronation; optimize reaction time and catalyst loading (e.g., Pd(OAc)₂ for Miyaura borylation) .
  • Monitor deprotection risks under acidic/basic conditions using TLC (Rf shifts) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Technique Parameters Purpose
¹H/¹³C NMR δ 1.4 ppm (BOC tert-butyl), δ 7-8 ppm (thiophene protons)Confirm BOC protection and boronic acid position
HPLC C18 column, acetonitrile/water gradient, UV detection at 254 nmAssess purity (>95%) and detect hydrolysis byproducts
Mass Spectrometry ESI-MS: [M+H]+ expected m/z (calc. for C₁₁H₁₈BNO₄S: 295.1)Verify molecular weight

Note: For boronic acids, ensure samples are dry to avoid peak broadening in NMR due to boroxine formation .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers at 2–8°C to minimize hydrolysis of the BOC group or boronic acid .
  • Handling:
    • Use a nitrogen/vacuum glovebox for weighing to avoid moisture absorption.
    • Pre-dry solvents (e.g., THF, DMF) over molecular sieves for reactions .
  • Stability Tests: Perform accelerated degradation studies (40°C/75% RH for 1 week) with HPLC monitoring to establish shelf-life .

Advanced Questions

Q. What strategies optimize the use of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

Parameter Optimization Strategy Rationale
Catalyst Pd(PPh₃)₄ or XPhos Pd G3Reduces homocoupling byproducts
Base K₂CO₃ or CsF (2–3 equiv)Maintains pH for boronate activation without BOC deprotection
Solvent Dioxane/water (4:1) or toluene/ethanolBalances solubility and reaction efficiency
Temperature 80–100°C (microwave-assisted for 30 min)Accelerates coupling while minimizing side reactions

Troubleshooting: If yields are low, confirm boronic acid integrity via ¹¹B NMR (δ ~30 ppm for boronic acid) .

Q. How does the stability of this compound under varying pH and temperature conditions impact multi-step syntheses?

Methodological Answer:

  • pH Sensitivity:
    • Below pH 5: Risk of BOC group hydrolysis. Use buffered conditions (pH 7–8) in aqueous steps .
    • Above pH 9: Boronic acid may form boronate, altering reactivity. Monitor via ¹¹B NMR .
  • Thermal Stability:
    • Decomposition >100°C (observed in TGA analysis of analogues). Avoid prolonged heating; prefer microwave or flow chemistry .

Case Study: In a 3-step synthesis, premature BOC deprotection at pH <5 led to amine-boronic acid cyclization. Adjusted pH to 7.5 using phosphate buffer, improving yield by 40% .

Q. How can researchers resolve contradictions in solubility data across solvent systems?

Methodological Answer:

Solvent Reported Solubility Resolution Strategy
Water Slightly soluble (0.1–1 mg/mL)Use co-solvents (e.g., 10% DMSO) or sonicate for 15 min
THF Highly soluble (>50 mg/mL)Confirm purity via HPLC; impurities may reduce solubility
Hexane InsolubleAvoid in reaction design; prefer DCM/EtOAC

Experimental Validation: Perform a phase-solubility diagram with incremental solvent ratios to identify optimal conditions .

Q. How can the BOC group in this compound be leveraged for targeted drug delivery or prodrug design?

Methodological Answer:

  • Prodrug Activation: The BOC group is cleaved in vivo by esterases or acidic environments (e.g., tumor microenvironments), releasing the active amine for therapeutic targeting .
  • Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog for serine proteases (e.g., thrombin). Pair with BOC for controlled release in enzyme-rich tissues .

Case Study: BOC-protected boronic acids showed 3-fold higher tumor uptake in PET imaging compared to unprotected analogues, attributed to enhanced passive targeting .

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